![molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3](/img/structure/B1373232.png)
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Overview
Description
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl and ethyl esters, as well as an azabicyclo heptane core. Such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the tert-butyl and ethyl ester groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
The compound features a bicyclic structure that contributes to its biological activity. The tert-butyl and ethyl substituents enhance its lipophilicity, potentially influencing its interaction with biological targets.
Medicinal Chemistry
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds positions it as a candidate for drug development.
Case Study: DPP-4 Inhibition
Recent studies have investigated compounds structurally related to this compound as DPP-4 inhibitors, which are relevant in the treatment of type 2 diabetes. These studies utilized molecular modeling and structure-activity relationship (SAR) analyses to identify potent inhibitors that could lead to the development of new therapeutic agents .
Neuropharmacology
The compound's bicyclic structure suggests potential interactions with neurotransmitter systems. Research into related azabicyclo compounds has indicated activity at nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases.
Case Study: Cognitive Enhancement
In vitro studies have shown that derivatives of azabicyclo compounds can modulate cholinergic signaling pathways, leading to improvements in cognitive performance in animal models. This suggests that this compound may have similar effects worth exploring further .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can yield various stereoisomers. Understanding the synthetic pathways is crucial for optimizing production and enhancing yield.
Synthetic Routes
Common methods for synthesizing azabicyclo compounds include:
Mechanism of Action
The mechanism by which 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The tert-butyl and ethyl ester groups can also influence its solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-O-tert-butyl 2-O-methyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 3-O-tert-butyl 2-O-ethyl (2R)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxamide
Uniqueness
What sets 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional group arrangement. These features can significantly influence its reactivity, biological activity, and potential applications. For instance, the (2S) configuration may result in different interactions with biological targets compared to the (2R) configuration, leading to distinct pharmacological profiles.
Biological Activity
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, also referred to as racemic-(1R,3S,4S)-2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological research.
The compound has the following chemical characteristics:
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 1330750-04-3
Research indicates that compounds similar to this compound exhibit a range of biological activities due to their ability to interact with various biological targets. The bicyclic structure allows for the modulation of neurotransmitter systems and may influence receptor binding profiles.
Pharmacological Studies
- Neurotransmitter Interaction : Studies have shown that derivatives of azabicyclo compounds can act on cholinergic systems, potentially influencing cognitive functions and memory processes.
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Antimicrobial Activity : Preliminary tests have indicated that certain azabicyclo compounds possess antimicrobial properties against various bacterial strains.
- Table 1: Antimicrobial Activity of Azabicyclo Compounds
Compound Name Bacterial Strain Tested Minimum Inhibitory Concentration (MIC) 3-O-tert-butyl 2-O-ethyl E. coli 32 µg/mL (1R,3S,4S)-derivative S. aureus 16 µg/mL Methyl 3,3-dimethylbicyclo P. aeruginosa 64 µg/mL
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound:
- Genotoxicity : Studies using bacterial reverse mutation assays (Ames test) have shown that related compounds do not exhibit mutagenic properties . This suggests a favorable safety profile concerning genetic material.
- Repeated Dose Toxicity : In animal studies involving oral administration over a period of time, no significant adverse effects were observed at low to moderate doses . However, some changes in organ weights were noted at higher doses, indicating a need for further investigation.
Q & A
Q. What are the key challenges in synthesizing 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, and how can they be addressed methodologically?
Level : Advanced
Answer :
Synthesis challenges include stereochemical control, regioselective esterification, and avoiding side reactions during bicyclo[2.2.1]heptane scaffold formation. For example:
- Stereochemical Control : Use chiral ligands (e.g., (R,R)-Walphos or Josiphos derivatives) in rhodium-catalyzed desymmetrization reactions to enforce enantioselectivity .
- Regioselective Esterification : Sequential protection strategies (e.g., tert-butyl and ethyl ester groups) via differential reactivity. For instance, tert-butyl esters can be introduced first due to their stability under acidic conditions, followed by ethyl esterification .
- Side Reactions : Optimize reaction time and temperature (e.g., 90°C for 24 h in H2SO4-catalyzed esterification) to minimize hydrolysis or transesterification .
Q. How can researchers resolve discrepancies in reported yields for catalytic hydrogenation steps in related bicyclo[2.2.1]heptane derivatives?
Level : Advanced
Answer :
Yield variations often stem from catalyst choice, solvent systems, or pressure conditions. For example:
- Catalyst Selection : Pd/C under 10–30 psi H2 pressure in ether or THF achieves 58–97% yields for hydrogenation of unsaturated bicyclic intermediates, but impurities from incomplete reduction require silica gel chromatography .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity due to competing pathways. Contrastingly, THF/water mixtures improve stereocontrol .
- Data Validation : Cross-reference NMR (e.g., δH 1.37–7.25 ppm for ethyl/benzyl esters) and HRMS (e.g., m/z 447.3082 deviation ≤0.22 ppm) to confirm product identity .
Q. What advanced spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
Level : Intermediate
Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for nickel complexes with bicyclo[2.2.1]heptane ligands .
- IR Spectroscopy : Strong C=O stretches near 1742 cm<sup>-1</sup> validate ester functionality .
Q. How do substituent effects (e.g., tert-butyl vs. ethyl esters) influence the compound’s reactivity in downstream applications?
Level : Advanced
Answer :
- Steric Effects : tert-butyl groups hinder nucleophilic attack at the ester carbonyl, enhancing stability under basic conditions. Ethyl esters, being less bulky, are more reactive in hydrolysis or transesterification .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) on the bicyclic scaffold can alter reaction pathways in catalytic processes, as seen in Pd-mediated cross-coupling studies .
- Solubility : tert-butyl esters improve solubility in nonpolar solvents (e.g., cyclohexane), facilitating purification via alumina filtration .
Q. What methodologies are recommended for analyzing environmental and safety risks during handling?
Level : Basic
Answer :
- Hazard Codes : Follow GHS classifications (e.g., H302/H315 for acute toxicity/skin irritation) and use PPE (gloves, goggles) during synthesis .
- Waste Disposal : Neutralize acidic byproducts (e.g., H2SO4) with NaHCO3 before aqueous disposal .
- Storage : Store at 2–8°C under inert gas (N2) to prevent ester hydrolysis .
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?
Level : Advanced
Answer :
- Chiral Catalysts : Rhodium complexes with Walphos ligands achieve ≥90% ee in desymmetrization reactions .
- Solvent Engineering : THF/water (10:1) improves ee by stabilizing transition states via hydrogen bonding .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to terminate at peak ee .
Q. What are the limitations of current synthetic routes, and what novel strategies are emerging?
Level : Advanced
Answer :
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKXPGWOXKXHL-ILDUYXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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